molecular formula C7H12N2 B169319 1-Tert-butyl-1H-pyrazole CAS No. 15754-60-6

1-Tert-butyl-1H-pyrazole

Cat. No. B169319
CAS RN: 15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Tert-butyl-1H-pyrazole” is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also has a tert-butyl group attached to it .


Synthesis Analysis

The synthesis of 1-Tert-butyl-1H-pyrazole involves the reaction of 1,1,3,3-tetramethoxypropane with tert-butyl-hydrazine hydrochloride in the presence of concentrated hydrochloric acid . The reaction mixture is heated at reflux overnight, and the product is extracted with ether . The yield of this reaction is reported to be 89% .


Molecular Structure Analysis

The molecular formula of 1-Tert-butyl-1H-pyrazole is C7H12N2 . It has a molecular weight of 124.18 g/mol . The InChI code for this compound is 1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-5H,1-3H3 (H,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Tert-butyl-1H-pyrazole include a melting point of 142-143°C . It is a powder at room temperature . The compound is soluble in water .

Scientific Research Applications

Synthesis and Regioselectivity 1-Tert-butyl-1H-pyrazole is also significant in synthetic chemistry. Studies have focused on its synthesis and the regioselectivity of the products. For instance, a comparative study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from specific trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride highlighted the influence of reaction media on the regioselectivity of the resulting pyrazoles (Martins et al., 2012).

Intermediates in Synthesis This compound also serves as an intermediate in the synthesis of more complex molecules. A novel and efficient route was developed for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its role as a versatile intermediate (Bobko et al., 2012).

Small Molecule Fixation Another interesting application is in the fixation of small molecules. For instance, a bifunctional frustrated Lewis pair of 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole was employed to fixate small molecules like carbon dioxide, showing its potential in CO2 capture and utilization (Theuergarten et al., 2012).

Safety And Hazards

1-Tert-butyl-1H-pyrazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .

Future Directions

The future directions for 1-Tert-butyl-1H-pyrazole could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole . This suggests that 1-Tert-butyl-1H-pyrazole and its derivatives could have potential applications in the field of synthetic chemistry .

properties

IUPAC Name

1-tert-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSOBKIKODRYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541636
Record name 1-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-1H-pyrazole

CAS RN

15754-60-6
Record name 1-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,1,3,3-tetramethoxypropane (3.7 g, 22.6 mmol), tert-butylhydrazine hydrochloride (2.8 g, 22.6 mmol), and conc. HCl (6 mL, 72 mmol) in EtOH (30 mL) was heated at reflux overnight. The reaction mixture was poured into water and the resulting mixture was extracted with ether (30 mL×3). The combined organics was washed with brine (20 mL), dried over MgSO4, and concentrated under reduced pressure to afford 1-tert-butyl-1H-pyrazole as a white solid (2.5 g, 89%). MS (ESI) m/z: 125 [M+H]+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As in Example 2, the column was charged with 30 g of glass rings of diameter 3 mm, 16.4 g (0.24 mol) of pyrazole and 1.02 g (0.01 mol) of 96% by weight sulfuric acid, heated to 195° C. and reacted over the course of 7 hours with 703 g (9.5 mol) of tert-butanol vaporized at 180° C. 21.7 g of N-tert-butylpyrazole were obtained, boiling point 103° C., with a content of 99.4% (GC), which corresponds to a yield of 72.5%.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
703 g
Type
reactant
Reaction Step Two
Yield
72.5%

Synthesis routes and methods III

Procedure details

To a mixture of 1,1,3,3-tetramethoxypropane (3.82 kg, 23.27 mol) and tert-butylhydrazine hydrochloride (2.9 kg, 23.27 mol) in ethanol (24.54 kg), conc HCl (4.72 kg, 46.55 mol) was added, keeping the temperature below 50° C. The reaction mixture was then rapidly heated to reflux. After ca. 2 h the reaction was sampled and analysed by NMR. Pass criteria was <3.0% starting material remaining. On receipt of a pass result the solution is cooled, diluted with water (8.29 kg) and evaporated in vacuo (T<50° C., p<−0.08 MPa) until approximately all of the original ethanol was removed. The solution was basified with 10M NaOH(aq), extracted with EtOAc (11.11 kg×2) and the organic phase washed with saturated ammonium chloride solution (4.3 ml/g×2) and brine (4.3 ml/g), then evaporated to give the title compound (2.08 kg, 72% yield) as a brown liquid (GC purity 99.70% a/a).
Quantity
3.82 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step One
Name
Quantity
4.72 kg
Type
reactant
Reaction Step One
Quantity
24.54 kg
Type
solvent
Reaction Step One
Name
Quantity
8.29 kg
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

A mixture of (1,1-dimethylethyl)hydrazine hydrochloride (1.02 g, 8.19 mmol) (Aldrich), 1,1,3,3-tetrakis(methyloxy)propane (1.344 g, 8.19 mmol) (Aldrich) and hydrochloric acid (0.672 ml, 8.19 mmol) in ethanol (10 ml) was heated under reflux. A solution formed. After 16 h the reaction had gone to completion and so was concentrated in vacuo to yield the crude product. This was dissolved in methanol and passed through an aminopropyl cartridge (20 g), eluting with methanol. The combined filtrates were concentrated in vacuo to yield the title compound as a cream gum (210 mg)
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.344 g
Type
reactant
Reaction Step One
Quantity
0.672 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aminopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-1H-pyrazole
Reactant of Route 3
1-Tert-butyl-1H-pyrazole
Reactant of Route 4
1-Tert-butyl-1H-pyrazole
Reactant of Route 5
1-Tert-butyl-1H-pyrazole
Reactant of Route 6
1-Tert-butyl-1H-pyrazole

Citations

For This Compound
38
Citations
MA Bobko, AC Kaura, KA Evans, DS Su - Organic letters, 2012 - ACS Publications
A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides 1 has been devised. Preparation of pyrazole bromide 3 from potassium …
Number of citations: 14 pubs.acs.org
KI Mersal, MS Abdel-Maksoud, EMH Ali… - Medicinal Chemistry …, 2021 - Springer
In the present work, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized. The cytotoxic …
Number of citations: 2 link.springer.com
SM Ruatta, MC Murguía, CR de Arellano, S Fustero - Tetrahedron Letters, 2017 - Elsevier
Regio-specific and non-regiospecific condensation reactions on 1,3-dicarbonyl compounds rendered 1,3,5-trisubstituted pyrazoles. Herein, the control of regio-specificity was a …
Number of citations: 1 www.sciencedirect.com
MAP Martins, GC Zimmer, LV Rodrigues… - New Journal of …, 2017 - pubs.rsc.org
The synthesis of benzylic amide [2]rotaxanes using 1,2-bis(aminocarbonyl-(1′-tert-butyl-1H-pyrazole-[3′]5′-yl))-ethanes as templates is reported. These templates are equipped with …
Number of citations: 24 pubs.rsc.org
K Huard, SW Bagley, E Menhaji-Klotz… - The Journal of …, 2012 - ACS Publications
… NMR analysis of this brown gum is consistent with a mixture (1:5) of the desired 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid (30) and its ethyl ester. This mixture of carboxylic …
Number of citations: 32 pubs.acs.org
EL Moyano, JP Colomer, GI Yranzo - 2008 - Wiley Online Library
7‐Substituted 3,7‐dihydro‐4H‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones 2a–d were conveniently prepared by direct diazotization of 5‐aminopyrazole‐4‐carbonitriles 1a–d in HCl media. …
D Žerovnik, U Grošelj, D Kralj, Č Malavašič… - …, 2010 - thieme-connect.com
… HCl in EtOAc (2 M, 30 mL, 60 mmol) was added to a stirred mixture of methyl 5-[2-(tert-butoxycarbonylamino)ethyl]-1-tert-butyl-1H-pyrazole-4-carboxylate [¹¹] (3.25 g, 10 mmol), …
Number of citations: 9 www.thieme-connect.com
S Schiesser, H Chepliaka, J Kollback… - Journal of Medicinal …, 2020 - ACS Publications
… was purified using preparative SFC-system A with a gradient from 12 to 17% MeOH/H 2 O 97:3 (modified with 50 mM ammonia) within 11 min to give 1-(4-(4-(1-tert-butyl-1H-pyrazole-4-…
Number of citations: 50 pubs.acs.org
F Giornal, G Landelle, N Lui, JP Vors… - … Process Research & …, 2014 - ACS Publications
… A mixture of 1-tert-butyl-1H-pyrazole 6d (0.41 mmol, 1 equiv), anisole (0.13 g, 0.14 mL, 1.2 mmol, 3 equiv) and trifluoroacetic acid (2 mL) was stirred and heated to 90 C for 16 h. The …
Number of citations: 24 pubs.acs.org
M Janjić, R Prebil, U Grošelj, D Kralj… - Helvetica Chimica …, 2011 - Wiley Online Library
A four‐step synthesis of 1‐substituted 5‐(2‐aminophenyl)‐1H‐pyrazoles 5 as a novel type of histamine analogs and versatile building blocks for further transformations was developed. …
Number of citations: 21 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.